N-(2-hydroxyethyl)-4-methylbenzenesulfonamide
CAS No.: 14316-14-4
Cat. No.: VC20773230
Molecular Formula: C9H13NO3S
Molecular Weight: 215.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 14316-14-4 |
|---|---|
| Molecular Formula | C9H13NO3S |
| Molecular Weight | 215.27 g/mol |
| IUPAC Name | N-(2-hydroxyethyl)-4-methylbenzenesulfonamide |
| Standard InChI | InChI=1S/C9H13NO3S/c1-8-2-4-9(5-3-8)14(12,13)10-6-7-11/h2-5,10-11H,6-7H2,1H3 |
| Standard InChI Key | SIIWTWXTZDDNTI-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)NCCO |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)NCCO |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Identification
N-(2-hydroxyethyl)-4-methylbenzenesulfonamide is identified by the CAS registry number 14316-14-4 and possesses the molecular formula C9H13NO3S . The compound is known by several synonyms that highlight different structural aspects of the molecule:
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2-(Tosylamino)ethanol
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Benzenesulfonamide, N-(2-hydroxyethyl)-4-methyl-
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N-(2-Hydroxyethyl)-p-toluenesulfonamide
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N-(4-Methylphenylsulfonyl)ethanolamine
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N-Tosylethanolamine
These alternative names reflect various chemical naming conventions and emphasize different structural features of the compound.
Molecular Structure
The molecular structure of N-(2-hydroxyethyl)-4-methylbenzenesulfonamide can be described using various chemical notations:
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InChI: InChI=1S/C9H13NO3S/c1-8-2-4-9(5-3-8)14(12,13)10-6-7-11/h2-5,10-11H,6-7H2,1H3
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InChI Key: SIIWTWXTZDDNTI-UHFFFAOYSA-N
The structure consists of a benzene ring with a methyl substituent at the para position and a sulfonamide group (-SO2NH-) connecting to a hydroxyethyl chain (-CH2CH2OH). This combination of functional groups creates a molecule with both hydrophobic (methyl-substituted aromatic ring) and hydrophilic (sulfonamide and hydroxyl) regions.
Physicochemical Properties
Physical Properties
N-(2-hydroxyethyl)-4-methylbenzenesulfonamide typically appears as a white to off-white solid at room temperature . Its physical properties are crucial for understanding its behavior in various applications and formulations. Table 1 summarizes the key physicochemical properties of this compound.
Table 1: Physicochemical Properties of N-(2-hydroxyethyl)-4-methylbenzenesulfonamide
Chemical Properties and Reactivity
The chemical reactivity of N-(2-hydroxyethyl)-4-methylbenzenesulfonamide is largely determined by its functional groups:
Structural Analysis and Molecular Interactions
Key Functional Groups
N-(2-hydroxyethyl)-4-methylbenzenesulfonamide contains several important functional groups that determine its chemical behavior:
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Sulfonamide Group: The central -SO2NH- moiety is a key structural feature that has historical significance in medicinal chemistry, particularly in antibacterial agents. The sulfonamide nitrogen can act as a hydrogen bond donor, while the sulfone oxygens serve as hydrogen bond acceptors.
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Hydroxyl Group: The terminal -OH group in the hydroxyethyl chain enhances solubility in polar solvents and provides opportunities for hydrogen bonding .
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Aromatic Ring with Methyl Substituent: The 4-methylbenzene portion contributes hydrophobic character to the molecule, which is important for potential interactions with biological targets.
Synthesis and Production
Synthetic Routes
The synthesis of N-(2-hydroxyethyl)-4-methylbenzenesulfonamide typically follows a nucleophilic substitution pathway involving the reaction of 4-methylbenzenesulfonyl chloride (tosyl chloride) with 2-aminoethanol (ethanolamine). This reaction proceeds under basic conditions, where the amine group of ethanolamine attacks the electrophilic sulfur atom of tosyl chloride to form the sulfonamide bond.
The general reaction can be represented as:
4-methylbenzenesulfonyl chloride + 2-aminoethanol → N-(2-hydroxyethyl)-4-methylbenzenesulfonamide + HCl
The reaction is typically conducted in an organic solvent such as dichloromethane or toluene, with a base (e.g., triethylamine or pyridine) present to neutralize the hydrochloric acid formed as a byproduct. The product can be purified through recrystallization or column chromatography techniques.
Industrial Production Methods
For industrial-scale production, the synthesis process may be optimized through modifications to improve efficiency, yield, and purity:
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Continuous flow reactors may replace batch processes to enhance reaction control and safety.
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Solvent selection and recycling systems can be implemented to reduce environmental impact.
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Reaction parameters (temperature, pressure, catalyst systems) may be optimized to maximize yield while minimizing side reactions.
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Purification methods such as crystallization under controlled conditions can be employed to achieve high-purity product with minimal solvent usage.
Related Compounds and Structural Analogs
N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide
A closely related compound is N,N-bis(2-hydroxyethyl)-4-methylbenzenesulfonamide (N-tosyl diethanolamine), which features two hydroxyethyl groups attached to the nitrogen atom of the sulfonamide . This disubstituted analog has been studied crystallographically, revealing interesting intramolecular hydrogen bonding that forms an S(8) ring system and determines the conformation of the bis(2-hydroxyethyl) segment of the molecule .
In the crystal structure of N,N-bis(2-hydroxyethyl)-4-methylbenzenesulfonamide, O—H⋯O hydrogen bonds link the molecules into zigzag chains along the b axis, while additional C—H⋯O and C—H⋯π contacts generate a three-dimensional network . These structural insights provide valuable comparative information for understanding the potential solid-state behavior of N-(2-hydroxyethyl)-4-methylbenzenesulfonamide.
Other Sulfonamide Derivatives
The sulfonamide family includes numerous derivatives with variations in both the aromatic component and the substituents on the nitrogen atom. These include:
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N-(2-hydroxypropyl)-4-methylbenzenesulfonamide, which features a hydroxypropyl group instead of a hydroxyethyl group.
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Various clinically important sulfonamide drugs such as sulfamethoxazole, sulfadiazine, and sulfanilamide.
Comparative studies of these structural analogs could provide insights into structure-activity relationships and help elucidate the specific contributions of different structural features to the biological activity of sulfonamides in general.
Analytical Characterization
Chromatographic Behavior
The moderate LogP value of 1.73730 suggests that N-(2-hydroxyethyl)-4-methylbenzenesulfonamide would exhibit intermediate retention on reversed-phase high-performance liquid chromatography (HPLC) columns. The compound's polar surface area (PSA) of 74.78000 indicates a moderate degree of polarity, which would influence its separation behavior in various chromatographic systems.
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